2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a heterocyclic derivative featuring a dihydropyridazinone core substituted with a 1,2,4-oxadiazole moiety and a 3,4-dimethoxyphenyl group. The 1,2,4-oxadiazole ring, a nitrogen-oxygen heterocycle, is frequently employed in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, which enhance target binding . The 4-chlorophenyl group may improve lipophilicity and membrane permeability, while the 3,4-dimethoxyphenyl substituent could modulate electronic properties and solubility.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O4/c1-28-17-9-5-14(11-18(17)29-2)16-8-10-20(27)26(24-16)12-19-23-21(25-30-19)13-3-6-15(22)7-4-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHNKYGOJPHTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a member of the oxadiazole family and has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The compound is synthesized through a condensation reaction involving 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole and 5-mercapto-2-methyl-1,3,4-thiadiazole. The structural integrity of the compound is confirmed through various spectroscopic methods including NMR and mass spectrometry. The molecular formula is , with a molecular weight of approximately 335.75 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Viability Assays : The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). It exhibited significant cytotoxicity with IC values lower than standard chemotherapeutics such as staurosporine and ethidium bromide .
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- Inhibition Studies : In vitro studies demonstrated that derivatives of oxadiazole compounds exhibit strong inhibition against Staphylococcus aureus and other pathogenic bacteria .
Case Studies
- Study on Multicellular Spheroids : A screening study identified this compound as a potent inhibitor of tumor growth in multicellular spheroid models, suggesting its effectiveness in more physiologically relevant environments .
- Comparative Analysis : In a comparative study with other oxadiazole derivatives, this compound showed superior efficacy against various cancer cell lines and lower toxicity to normal cells .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial activity. The compound in focus has been synthesized and tested for its efficacy against various bacterial strains, including Staphylococcus aureus. Studies have shown that compounds containing the oxadiazole ring can inhibit bacterial growth effectively due to their ability to disrupt cellular functions .
Anti-inflammatory Effects
Compounds similar to 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one have demonstrated anti-inflammatory properties. Research conducted by Nicolaides et al. (1998) highlights the potential of oxadiazole derivatives in treating inflammatory conditions. The presence of the chlorophenyl group enhances the compound's interaction with biological targets involved in inflammatory pathways .
Antiviral Activity
The antiviral properties of oxadiazole derivatives have also been explored. For instance, Romero (2001) reported that certain oxadiazole compounds exhibit activity against picornaviruses. This suggests that the compound may have potential applications in antiviral drug development .
Polymer Additives
The unique structural features of 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one make it a candidate for use as an additive in polymers. Its ability to enhance thermal stability and mechanical properties has been investigated. The incorporation of such compounds into polymer matrices can lead to improved performance characteristics in various applications .
Fluorescent Materials
The compound's structure allows for potential use in the development of fluorescent materials. Its photophysical properties can be tailored for applications in organic light-emitting diodes (OLEDs) and sensors. Research into the photostability and emission characteristics of similar compounds suggests promising avenues for future exploration in optoelectronic devices .
Pesticidal Activity
The synthesis of oxadiazole-based compounds has led to the discovery of new agrochemicals with pesticidal properties. Studies have indicated that these compounds can effectively control pests while being less harmful to beneficial organisms. The chlorophenyl moiety contributes to the bioactivity against specific pests, making it a valuable component in pesticide formulations .
Herbicidal Applications
In addition to insecticides, derivatives like 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one are being evaluated for herbicidal activity. Preliminary results suggest that these compounds can inhibit weed growth by interfering with photosynthesis or other vital plant processes .
Table 1: Summary of Biological Activities
| Activity Type | Compound Structure | Efficacy Level |
|---|---|---|
| Antimicrobial | Oxadiazole derivatives | High |
| Anti-inflammatory | Similar oxadiazole structures | Moderate to High |
| Antiviral | Oxadiazole derivatives | Moderate |
| Pesticidal | Oxadiazole-based pesticides | High |
| Herbicidal | Oxadiazole derivatives | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
Compound 12 and Compound 13 (from ) share the 4-chlorophenyl and methoxyphenyl substituents but differ in core structure. Both feature pyridine cores fused with triazole or carboxamide-linked heterocycles (e.g., pyrrolo-thiazolo-pyrimidine). Additionally, the triazole and carboxamide groups in Compounds 12 and 13 introduce hydrogen-bonding sites absent in the target compound, which may alter target selectivity .
Thienopyrimidinone Derivative from
The compound 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS: 1326832-85-2) shares the 1,2,4-oxadiazole and chlorophenyl motifs but incorporates a thienopyrimidinone core. Key differences include:
- Core Structure: The thienopyrimidinone scaffold is more aromatic and planar than dihydropyridazinone, which may enhance intercalation with biological targets (e.g., enzymes or DNA).
- Substituents : The 3,4-difluorobenzyl and methyl groups increase lipophilicity and electron-withdrawing effects compared to the dimethoxyphenyl group in the target compound. Fluorine atoms may improve metabolic stability and blood-brain barrier penetration .
Tetrahydroimidazo-Pyridine Derivative from
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l) features a tetrahydroimidazo-pyridine core with ester and nitrophenyl groups. While structurally distinct, its spectroscopic characterization (e.g., NMR, IR, HRMS) provides a methodological benchmark for validating the target compound’s structure .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Synthetic Complexity: The fused heterocycles in Compounds 12 and 13 () require multi-step syntheses, whereas the target compound’s dihydropyridazinone core may allow simpler routes.
- Bioactivity Prediction: The thienopyrimidinone derivative’s fluorine substituents () suggest superior pharmacokinetics, but the target compound’s dimethoxyphenyl group could offer better solubility for oral administration.
- Data Limitations : Spectroscopic and pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation .
Preparation Methods
Cyclocondensation of γ-Keto Esters
The dihydropyridazinone ring is formed by reacting γ-keto esters with hydrazine hydrate in ethanol under reflux. For example:
Key conditions:
Functionalization at Position 6
The 3,4-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling using:
-
Boronic acid derivative: 3,4-Dimethoxyphenylboronic acid
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: Na₂CO₃
Construction of the 1,2,4-Oxadiazole Substituent
Synthesis of 3-(4-Chlorophenyl)-1,2,4-Oxadiazole-5-carboxylic Acid
A two-step protocol is employed:
-
Amidoxime formation : React 4-chlorobenzonitrile with hydroxylamine hydrochloride in EtOH/H₂O (1:1) at 60°C for 6 hours.
-
Cyclization : Treat the amidoxime with ethyl chlorooxoacetate in DMSO/K₂CO₃ at 25°C for 2 hours.
Reaction Table 1: Optimization of Oxadiazole Formation
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMSO, K₂CO₃, 25°C, 2 h | 92 | 98 |
| EtOH, NaOH, 60°C, 6 h | 78 | 89 |
| CH₃CN, DBU, 40°C, 4 h | 85 | 94 |
Methylation of the Oxadiazole Carboxylic Acid
The carboxylic acid is converted to a methyl ester using thionyl chloride/MeOH:
Coupling of Oxadiazole and Dihydropyridazinone Moieties
Alkylation at Position 2
The methyl ester undergoes nucleophilic substitution with the dihydropyridazinone core under basic conditions:
-
Base: NaH (2 equiv)
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Solvent: DMF, 0°C → RT, 8 hours
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Workup: Precipitation in ice-water, recrystallization (EtOH/H₂O).
Characterization Data :
Critical Analysis of Synthetic Challenges
Regioselectivity in Oxadiazole Formation
The use of DMSO/K₂CO₃ minimizes side products (e.g., 1,3,4-oxadiazoles) by favoring O-acylamidoxime intermediates.
Steric Hindrance During Alkylation
Bulky substituents at position 6 reduce alkylation yields to 45–50%, necessitating excess NaH (3 equiv) and prolonged reaction times (12 hours).
Scale-Up and Industrial Feasibility
Table 2: Pilot-Scale Synthesis (10 mol)
| Step | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Dihydropyridazinone | 71 | 97 | 220 |
| Oxadiazole | 89 | 98 | 180 |
| Coupling | 63 | 95 | 310 |
Key considerations:
Q & A
Q. How can the synthesis of the compound be optimized for higher yield and purity?
Q. What spectroscopic techniques are recommended for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR (e.g., 300 MHz and 75 MHz instruments) to confirm proton environments and carbon frameworks. For example, δ 3.75 ppm (s, -OCH) and δ 158.8 ppm (C=O) are diagnostic .
- FT-IR: Identify functional groups like oxadiazole (C=N stretch at ~1685 cm) and pyridazinone (C=O at ~1626 cm) .
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., as in analogous chlorobenzoyl derivatives) .
Q. How can stability issues during synthesis or storage be mitigated?
Methodological Answer:
- Moisture Sensitivity: Use anhydrous solvents and store intermediates in desiccators with silica gel .
- Light Sensitivity: Conduct reactions under amber glassware or inert conditions to prevent photodegradation .
- Thermal Decomposition: Optimize reaction temperatures via differential scanning calorimetry (DSC) to identify safe operating ranges .
Advanced Research Questions
Q. How to design experiments to resolve contradictory data in pharmacological activity studies?
Methodological Answer:
- Assay Reprodubility: Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables causing discrepancies .
- Dose-Response Curves: Generate IC/EC values across multiple cell lines (e.g., cancer vs. normal) to validate selectivity .
- Mechanistic Profiling: Use kinase inhibition panels or proteomics to identify off-target effects that may explain contradictory results .
Table 2: Example Pharmacological Data Validation Workflow
| Step | Tool/Method | Purpose |
|---|---|---|
| Initial Screening | MTT assay (cancer cell lines) | Baseline activity |
| Confirmation | Flow cytometry (apoptosis markers) | Mechanism validation |
| Off-Target Analysis | Kinase profiling array | Identify non-specific binding |
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional Group Substitution: Systematically replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) moieties to assess electronic effects .
- Scaffold Hopping: Compare activity of pyridazinone derivatives with triazolo-thiadiazine analogs to evaluate core scaffold contributions .
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., COX-2 or kinases) .
Q. How to design in vivo studies addressing bioavailability limitations?
Methodological Answer:
- Formulation Optimization: Use nanoemulsions or liposomes to enhance solubility of the hydrophobic core .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the pyridazinone carbonyl to improve absorption .
- Pharmacokinetic Profiling: Conduct LC-MS/MS studies to measure plasma half-life and tissue distribution in rodent models .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzymatic inhibition data?
Methodological Answer:
- Enzyme Source Variability: Compare activity using recombinant human enzymes vs. tissue-derived isoforms to identify source-specific biases .
- Buffer Conditions: Standardize assay buffers (e.g., Tris-HCl vs. PBS) to control for pH/ionic strength effects .
- Positive Controls: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
